molecular formula C10H17NO2 B13002743 Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate

Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B13002743
M. Wt: 183.25 g/mol
InChI Key: XBIFYKTUOWCUMZ-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of methyl acrylate with benzylamine, followed by Dieckmann cyclization. The intramolecular condensation is effected by the action of sodium methoxide in benzene, yielding the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen atom within its structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
  • tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate

Uniqueness

Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)9-7-3-2-4-8(9)6-11-5-7/h7-9,11H,2-6H2,1H3

InChI Key

XBIFYKTUOWCUMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCCC1CNC2

Origin of Product

United States

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